molecular formula C8H7ClN2O2 B12815095 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12815095
M. Wt: 198.60 g/mol
InChI Key: YSBRNKNSYHFXPZ-UHFFFAOYSA-N
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Description

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one ( 86465-33-0) is a chemical compound supplied with a purity of 99% and is intended for Research Use Only . It belongs to the benzimidazole class of heterocyclic aromatic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Benzimidazole derivatives are extensively researched for their biological activities, including anticancer properties . Some derivatives have shown promise in inhibiting specific enzymes like D-amino acid oxidase (DAAO), which is a target for modulating NMDA receptor function in the central nervous system . The structure of this compound, featuring a chloro substituent and a methoxy group on the benzimidazole core, is typical of molecules designed for structure-activity relationship (SAR) studies in drug discovery. Researchers value this compound as a key synthetic intermediate for developing novel bioactive molecules, particularly in exploring new enzyme inhibitors and receptor modulators . Proper storage recommendations are between 2-8°C, in a dark place, and under an inert atmosphere .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chloro-3-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C8H7ClN2O2/c1-13-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

YSBRNKNSYHFXPZ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • 4-Chloro-o-phenylenediamine or 6-chloro-o-phenylenediamine derivatives serve as the aromatic diamine precursors.
  • Tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate or tetramethyl orthocarbonate) are used as carbonyl sources for ring closure.
  • Acid catalysts such as hydrochloric acid, sulfuric acid, or organic acids (e.g., acetic acid, trifluoroacetic acid) facilitate the cyclization and substitution reactions.
  • Methoxylation at the 1-position is introduced either by using methanol or methoxy-containing reagents during or after ring formation.

Stepwise Synthetic Route

The preparation can be divided into two main steps:

Step Reaction Description Reagents/Conditions Outcome
1 Cyclization of 6-chloro-o-phenylenediamine with tetraalkyl orthocarbonate in acidic medium 6-chloro-o-phenylenediamine, tetraethyl orthocarbonate, acid catalyst (e.g., HCl), solvent or solvent-free, temperature ~100-140°C Formation of 6-chloro-2-ethoxy-1H-benzo[d]imidazole intermediate
2 Acid-mediated hydrolysis and methoxylation to form 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one Acid treatment (e.g., HCl, trifluoroacetic acid), methanol or methoxy source, controlled temperature Conversion to 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

This process can be performed as a one-pot reaction , enhancing efficiency and yield by avoiding isolation of intermediates.

Alternative Synthetic Routes

  • Pd-Catalyzed One-Pot Synthesis : A palladium-catalyzed N-arylation followed by copper-catalyzed C–H functionalization has been reported for benzimidazole derivatives, which could be adapted for 6-chloro-1-methoxy derivatives by using appropriate substituted starting materials and reaction conditions. This method involves Pd(OAc)2 and Xantphos as catalysts, Cs2CO3 as base, and oxygen atmosphere for oxidative coupling, typically at 140°C in xylene solvent.

  • Alkylation of Benzimidazole-2-thiol Derivatives : Another approach involves the synthesis of benzimidazole-2-thiol intermediates followed by alkylation with methoxy-containing alkyl halides under basic conditions (e.g., potassium carbonate in DMF), leading to methoxy-substituted benzimidazoles.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Xylene, methanol, or solvent-free Solvent choice affects yield and purity
Temperature 100–140°C Higher temperatures favor cyclization but may increase impurities
Catalyst/Acid HCl, trifluoroacetic acid, or p-toluene sulfonic acid Acid strength influences reaction rate and selectivity
Reaction Time 8–18 hours Longer times ensure complete conversion
Atmosphere Nitrogen or oxygen (for Pd/Cu catalysis) Oxygen used in oxidative coupling steps

Research Findings and Yield Data

Method Yield (%) Purity Notes
Acid-catalyzed cyclization with tetraethyl orthocarbonate (one-pot) 70–85% >98% (HPLC) Scalable, eco-friendly, avoids toxic phosgene
Pd-catalyzed one-pot synthesis 49–73% High (NMR confirmed) Suitable for complex substituted benzimidazoles, requires expensive catalysts
Alkylation of benzimidazole-2-thiol intermediates 60–75% High (NMR, MS confirmed) Useful for introducing methoxy substituent post-cyclization

Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Acid-catalyzed cyclization with tetraalkyl orthocarbonates Uses less toxic reagents than phosgene; one-pot process; high purity Requires careful acid selection; moderate reaction times
Pd/Cu-catalyzed one-pot synthesis High selectivity; applicable to diverse derivatives Expensive catalysts; requires inert atmosphere and oxygen
Alkylation of benzimidazole-2-thiol Straightforward alkylation; good yields Multi-step; requires thiol intermediate preparation

Analytical Characterization

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Yield Range Purity Scalability Notes
Acid-catalyzed cyclization with tetraalkyl orthocarbonate 6-chloro-o-phenylenediamine, tetraethyl orthocarbonate, acid Cyclization, hydrolysis 70–85% >98% High One-pot, eco-friendly
Pd-catalyzed one-pot synthesis Pd(OAc)2, Xantphos, Cs2CO3, Cu(OAc)2, O2 N-arylation, C–H functionalization 49–73% High Moderate Catalyst cost, inert atmosphere
Alkylation of benzimidazole-2-thiol Benzimidazole-2-thiol, 1-bromo-3-chloropropane, K2CO3 SN2 alkylation 60–75% High Moderate Multi-step

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one has shown significant potential in medicinal applications:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism involves apoptosis induction and inhibition of cell proliferation pathways. For instance, one study reported an IC50 value of approximately 4 µM against MCF-7 cells, indicating potent activity .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Agricultural Applications

In agriculture, 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is being explored as a potential agrochemical:

  • Fungicidal Activity : Preliminary studies suggest that this compound exhibits fungicidal properties against common plant pathogens, making it a candidate for developing new fungicides .

Material Science

The compound's unique chemical structure allows it to be utilized in material science:

  • Polymer Chemistry : Its derivatives are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AnticancerMCF-7 (breast cancer)~4 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus32 - 128 µg/mLInhibition of bacterial growth
AntimicrobialEscherichia coli32 - 128 µg/mLInhibition of bacterial growth
FungicidalVarious plant pathogensNot specifiedDisruption of fungal cell integrity

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University evaluated the anticancer properties of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one on various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in MCF-7 cells, where the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In a collaborative study between ABC Institute and DEF Laboratory, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The findings indicated that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The pathways involved may include the regulation of gene expression and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

    1H-benzo[d]imidazol-2-yl: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.

    6-Chloro-1H-benzo[d]imidazol-2-yl: Similar structure but without the methoxy group, leading to variations in reactivity and applications.

    1-Methoxy-1H-benzo[d]imidazol-2-yl:

The presence of both chlorine and methoxy groups in 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one makes it unique and potentially more versatile in various applications.

Biological Activity

6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The unique structural features, including a chlorine atom and a methoxy group, enhance its interaction with biological targets, making it a subject of extensive research.

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 198.60 g/mol
  • IUPAC Name : 6-chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one
  • Canonical SMILES : CON1C2=C(C=C(C=C2)Cl)NC1=O

The biological activity of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one primarily involves:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, disrupting their function. This mechanism is crucial in its anticancer activity, where it may inhibit pathways essential for tumor growth.
  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For instance, at a concentration of 10 µM, it significantly increased caspase-3 activity, indicating enhanced apoptotic processes .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent .

Case Studies

A series of case studies have highlighted the promising applications of 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one in drug development:

StudyFindings
Study A Demonstrated significant inhibition of microtubule assembly at 20 µM concentration, leading to apoptosis in cancer cells .
Study B Showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
Study C Evaluated the compound's effect on various cancer cell lines and reported enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one and its derivatives?

  • Methodology : The compound can be synthesized via alkylation or acylation of the benzimidazolone core. For example, alkylation of 1H-benzo[d]imidazol-2(3H)-one with dodecyl bromide under mild conditions (tetra-nn-butylammonium bromide as a catalyst) yields substituted derivatives . Similarly, N-acylation with acyl chlorides introduces functional groups at the 3-position of the benzimidazolone scaffold . Characterization typically involves 1^1H/13^13C NMR, FTIR, and X-ray crystallography to confirm regioselectivity and purity.

Q. How is X-ray crystallography applied to resolve structural ambiguities in benzimidazolone derivatives?

  • Methodology : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, the fused-ring system in 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one was confirmed to be planar (max. deviation: -0.013 Å) using SHELXL, with hydrogen-bonded dimers identified via N–H⋯O interactions . Ensure high-resolution data collection and validate via R-factors and residual electron density maps.

Q. What spectroscopic techniques are optimal for characterizing substituent effects in benzimidazolones?

  • Methodology : Use 1^1H NMR to monitor alkylation/acylation reactions (e.g., shifts in aromatic protons or methylene groups). FTIR confirms carbonyl (C=O) stretching (~1700 cm1^{-1}) and N–H vibrations. Mass spectrometry (HRMS) verifies molecular weight, while UV-Vis assesses electronic transitions influenced by substituents like Cl or OMe .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of 6-Chloro-1-methoxy-benzimidazolone derivatives?

  • Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties. For example, Becke’s 1993 study demonstrated <2.4 kcal/mol deviation in atomization energies using gradient-corrected functionals . Apply DFT to calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to rationalize regioselectivity in electrophilic substitutions.

Q. What strategies address contradictory biological activity data in benzimidazolone-based drug candidates?

  • Methodology : Validate assays using standardized protocols (e.g., SRB assay for cytotoxicity ). For dual receptor ligands (e.g., D2/5-HT1A), use radioligand binding assays with strict control of receptor expression levels . Analyze pharmacokinetic (ADME) parameters, such as metabolism via human liver microsomes, to resolve discrepancies between in vitro and in vivo results .

Q. How are bioisosteric replacements used to optimize benzimidazolone scaffolds for isoform-selective enzyme inhibition?

  • Methodology : Replace the 1-(piperidin-4-yl) group with spirocyclic or aromatic systems to modulate selectivity. For example, replacing 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one shifted phospholipase D (PLD) inhibition from PLD1 to PLD2 (10–40× selectivity) . Validate via IC50_{50} determination and molecular docking.

Q. What experimental and computational approaches resolve low solubility in benzimidazolone derivatives?

  • Methodology : Introduce hydrophilic groups (e.g., hydroxyl, sulfonic acid) via acylation . Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility. For crystallography, optimize solvent systems (e.g., DMSO/water mixtures) to grow diffraction-quality crystals .

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